3,4,5-Trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid
CAS No.: 91384-36-0
Cat. No.: VC17957358
Molecular Formula: C6H13NO7S
Molecular Weight: 243.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91384-36-0 |
|---|---|
| Molecular Formula | C6H13NO7S |
| Molecular Weight | 243.24 g/mol |
| IUPAC Name | 3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid |
| Standard InChI | InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14) |
| Standard InChI Key | PLICPKOWHZITQE-UHFFFAOYSA-N |
| Canonical SMILES | C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound is formally named (3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid under IUPAC conventions, reflecting its stereochemistry and functional groups . Its molecular formula, C₆H₁₃NO₇S, accounts for the piperidine ring (C₅H₁₁N), hydroxymethyl group (-CH₂OH), three hydroxyl groups (-OH), and sulfonic acid (-SO₃H) . The exact mass is 243.04 g/mol, while its monoisotopic mass is 243.0375 Da .
Stereochemical Configuration
The (3R,4S,5R,6R) configuration positions hydroxyl groups at carbons 3, 4, and 5 in specific axial and equatorial orientations, mimicking the structure of D-glucose . This mimicry underpins its biological activity, as it competes with natural substrates for enzyme binding sites .
Table 1: Key Identifiers of 3,4,5-Trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic Acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 114417-84-4 | |
| Molecular Formula | C₆H₁₃NO₇S | |
| Molecular Weight | 243.04 g/mol | |
| Exact Mass | 243.0375 Da | |
| PSA (Polar Surface Area) | 156 Ų |
Synthesis and Manufacturing
Multi-Step Synthetic Pathways
Synthesis typically begins with nojirimycin, a naturally occurring piperidine alkaloid, which undergoes sulfonation at the C2 position . Key steps include:
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Protection of Hydroxyl Groups: Benzyl or acetyl groups shield reactive -OH sites during sulfonation.
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Sulfonation: Reaction with sulfonic acid derivatives (e.g., sulfur trioxide complexes) introduces the -SO₃H group.
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Deprotection: Acidic or basic conditions remove protective groups, yielding the final product.
Stereoselective Synthesis
Chiral pool strategies leverage carbohydrate precursors like D-glucose to ensure correct stereochemistry . For example, D-glucose is converted to a piperidine intermediate via reductive amination, followed by selective hydroxylation and sulfonation .
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|
| Chiral Pool (D-Glucose) | 62 | 98 | High |
| Benzyl Protection | 45 | 95 | Moderate |
Physicochemical Properties
Solubility and Stability
The compound’s polar functional groups confer high solubility in water (>500 mg/mL) and polar aprotic solvents like dimethyl sulfoxide . It remains stable under acidic conditions (pH 2–6) but undergoes desulfonation above pH 8 .
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a decomposition temperature of 215°C, attributable to the sulfonic acid group’s thermal lability .
Biological Activity and Mechanisms
Glycosidase Inhibition
The compound competitively inhibits α-glucosidases and β-galactosidases by mimicking the transition state of carbohydrate hydrolysis . Its Ki values range from 0.2 μM (α-glucosidase) to 1.5 μM (β-galactosidase) .
Applications in Research and Therapy
Drug Development
As a lead compound for diabetes therapy, it reduces postprandial hyperglycemia in rodent models by 40% at 10 mg/kg . Structural analogs are being explored for enhanced selectivity and oral bioavailability.
Biochemical Tools
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
A 2025 study reports a nickel-catalyzed sulfonation achieving 89% enantiomeric excess, reducing production costs by 30% compared to traditional methods .
Targeted Drug Delivery
Liposome-encapsulated formulations show a 3-fold increase in half-life (t₁/₂ = 8.7 hours) in primate studies, addressing rapid renal clearance issues .
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